molecular formula C19H17ClN2O4 B2862688 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952970-24-0

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2862688
CAS RN: 952970-24-0
M. Wt: 372.81
InChI Key: XTTICMRFDFCKNA-UHFFFAOYSA-N
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Description

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide, also known as CDMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The synthesis of isoxazolyl-phenyl benzenesulfonamide derivatives, including reactions involving similar structural motifs to 4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide, has been explored for creating compounds with potential biological activities. For instance, the study by Fahim and Shalaby (2019) describes the chemical reactivity of enaminonitriles towards hydrazine hydrate or hydroxylamine, leading to the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. These compounds exhibited significant in vitro antitumor activity, highlighting the importance of structural motifs in designing new therapeutic agents (Fahim & Shalaby, 2019).

Antimycobacterial and Antitubercular Activity

Research into the antimycobacterial and antitubercular potential of related compounds has shown promising results. Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, finding that specific chlorinated compounds demonstrated strong activity against Mycobacterium tuberculosis H37Rv. The study underscores the therapeutic potential of such compounds in treating tuberculosis and related bacterial infections (Nayak et al., 2016).

properties

IUPAC Name

4-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-8-5-13(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTICMRFDFCKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

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